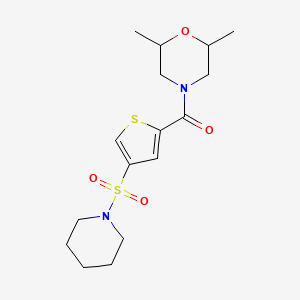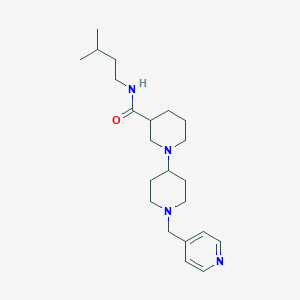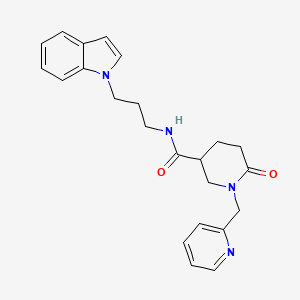![molecular formula C23H27N5O2 B5965868 4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5965868.png)
4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-4-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the coupling of these intermediates with a benzamide derivative.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.
Coupling Reactions: The final step involves the coupling of the pyrazole and piperidine intermediates with a benzamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the benzamide moiety could produce the corresponding amine.
科学的研究の応用
4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-4-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential as a bioactive molecule.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
Compared to similar compounds, 4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
IUPAC Name |
4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-17-14-20(27-26-17)16-28-12-8-22(9-13-28)30-21-4-2-19(3-5-21)23(29)25-15-18-6-10-24-11-7-18/h2-7,10-11,14,22H,8-9,12-13,15-16H2,1H3,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANUQRALCYDLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2E)-4-OXO-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID](/img/structure/B5965785.png)

![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyl)ethyl]acetamide](/img/structure/B5965793.png)
![(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-pyrazin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5965798.png)
![ethyl 1-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5965802.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinol](/img/structure/B5965815.png)
![N-BENZYL-2-(4-PHENYLBUTANAMIDO)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B5965822.png)
![N-(4-hydroxyphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5965846.png)

![1-(1-cyclohexylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5965861.png)
![3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID](/img/structure/B5965865.png)
![3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE](/img/structure/B5965874.png)
![4-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B5965879.png)

